molecular formula C18H14ClFO4 B2655185 Methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 433702-21-7

Methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B2655185
CAS No.: 433702-21-7
M. Wt: 348.75
InChI Key: NSLKFHBOARUMHW-UHFFFAOYSA-N
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Description

Methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate (molecular formula: C₂₀H₁₈ClFO₄, molecular weight: 376.81 g/mol) is a benzofuran derivative characterized by a methoxy-substituted 2-chloro-4-fluorophenyl group at position 5, a methyl group at position 2, and a methyl ester at position 3 of the benzofuran core. Its structural features, such as halogen substituents and ester functionality, suggest possible interactions with biological targets, though further studies are required to confirm this .

Properties

IUPAC Name

methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFO4/c1-10-17(18(21)22-2)14-8-13(5-6-16(14)24-10)23-9-11-3-4-12(20)7-15(11)19/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLKFHBOARUMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=C(C=C3)F)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common synthetic route involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve optimized reaction conditions and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

Methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which Methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzofuran Derivatives

Compound Name Substituents (Position) Functional Groups Molecular Formula Molecular Weight (g/mol) Melting Point (K) Rf Value (Hexane–Ethyl Acetate)
Target Compound 2-methyl (C2), 5-[(2-chloro-4-fluorophenyl)methoxy] (C5), methyl ester (C3) Ester C₂₀H₁₈ClFO₄ 376.81 Not reported Not reported
Propan-2-yl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate 2-methyl (C2), 5-[(2-chloro-4-fluorophenyl)methoxy] (C5), propan-2-yl ester (C3) Ester C₂₀H₁₈ClFO₄ 376.81 Not reported Not reported
5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran 5-chloro (C5), 7-methyl (C7), 3-methylsulfinyl (C3), 2-(4-fluorophenyl) (C2) Sulfoxide C₁₇H₁₃ClFNO₂S 355.81 462–463 0.51 (2:1)
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran 5-fluoro (C5), 2-methyl (C2), 3-(3-methylphenylsulfonyl) (C3) Sulfone C₁₆H₁₃FO₃S 304.34 375–376 0.51 (2:1)
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid 5-fluoro (C5), 7-methyl (C7), 3-methylsulfanyl (C3), acetic acid (C2) Carboxylic acid C₁₂H₁₁FO₃S 254.28 436–437 0.65 (ethyl acetate)

Key Observations :

  • Ester vs. Sulfur-Containing Groups: The target compound and its propan-2-yl analog feature ester groups, while others incorporate sulfoxide or sulfone moieties.
  • Halogen Substituents : The 2-chloro-4-fluorophenyl group in the target compound differs from the 4-fluorophenyl group in and 5-fluoro substituents in . Halogen positioning influences electronic effects and steric interactions.
  • Crystallinity and Melting Points : Derivatives with sulfoxide/sulfone groups exhibit higher melting points (462–463 K and 375–376 K, respectively) compared to carboxylic acid analogs (436–437 K), suggesting stronger intermolecular interactions (e.g., hydrogen bonds, π-stacking).

Molecular Interactions and Packing

  • π-π Stacking : In , the benzofuran ring forms π-π interactions (centroid separations: 3.661–3.771 Å) with neighboring molecules. The target compound’s 2-chloro-4-fluorophenylmethoxy group may engage in similar interactions, with chloro/fluoro substituents influencing stacking geometry.
  • Hydrogen Bonding : Carboxylic acid derivatives exhibit O–H⋯O hydrogen bonds, while sulfone-containing analogs show C–H⋯O interactions. The target compound’s ester group may participate in weaker C–H⋯O bonds.

Pharmacological Implications

Though direct activity data for the target compound are absent, benzofuran derivatives are noted for antibacterial, antifungal, and antitumor properties . The 2-chloro-4-fluorophenyl group may enhance lipophilicity and membrane permeability compared to simpler halogenated analogs .

Biological Activity

Chemical Structure and Properties

The chemical structure of Methyl 5-[(2-chloro-4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate can be described as follows:

  • Molecular Formula : C17_{17}H16_{16}ClF O3_{3}
  • Molecular Weight : Approximately 332.76 g/mol
  • IUPAC Name : this compound

The presence of a benzofuran moiety combined with a chlorofluorophenyl group suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, related benzofuran derivatives exhibited significant antibacterial and antifungal activity against various strains:

Compound MIC (mg/mL) Target Organism
Compound A0.0195E. coli
Compound B0.0048Bacillus mycoides
Compound C0.039C. albicans

These findings suggest that similar derivatives may possess comparable antimicrobial effects, warranting further investigation into the specific activity of this compound against these pathogens .

Anticancer Activity

The compound's structural characteristics indicate potential anticancer properties. Certain benzofuran derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies on related compounds have demonstrated:

  • Inhibition of Cell Proliferation : Compounds with similar structures inhibited the growth of various cancer cell lines, including breast and lung cancer cells.
  • Mechanisms of Action : These compounds often act through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study published in MDPI evaluated several benzofuran derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications in the benzofuran structure significantly enhanced antimicrobial activity, suggesting that this compound could exhibit similar enhancements .
  • Case Study on Anticancer Properties :
    Research focusing on the anticancer effects of related compounds revealed that modifications in the benzofuran core could lead to increased cytotoxicity against cancer cells. The introduction of halogen substituents, as seen in this compound, has been associated with improved activity against specific cancer types .

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